molecular formula C7H3Br2FN2 B13985593 4-Amino-3,5-dibromo-2-fluorobenzonitrile

4-Amino-3,5-dibromo-2-fluorobenzonitrile

Cat. No.: B13985593
M. Wt: 293.92 g/mol
InChI Key: ZGAMWTNGBJPZKN-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7H3Br2FN2. It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dibromo-2-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzonitrile, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dibromo-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or nitric acid.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-amino-3,5-dimethoxy-2-fluorobenzonitrile.

    Reduction: 4-Amino-3,5-dibromo-2-fluoroaniline.

    Oxidation: 4-Nitro-3,5-dibromo-2-fluorobenzonitrile.

Scientific Research Applications

4-Amino-3,5-dibromo-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibromo-2-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,5-dibromo-2-fluorobenzonitrile is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its reactivity and properties.

Properties

Molecular Formula

C7H3Br2FN2

Molecular Weight

293.92 g/mol

IUPAC Name

4-amino-3,5-dibromo-2-fluorobenzonitrile

InChI

InChI=1S/C7H3Br2FN2/c8-4-1-3(2-11)6(10)5(9)7(4)12/h1H,12H2

InChI Key

ZGAMWTNGBJPZKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)F)C#N

Origin of Product

United States

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